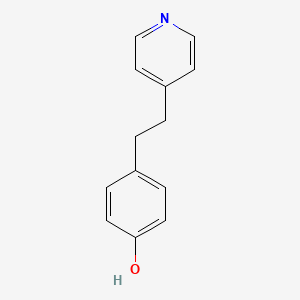

4-(2-(Pyridin-4-YL)ethyl)phenol

Descripción

BenchChem offers high-quality 4-(2-(Pyridin-4-YL)ethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Pyridin-4-YL)ethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H13NO |

|---|---|

Peso molecular |

199.25 g/mol |

Nombre IUPAC |

4-(2-pyridin-4-ylethyl)phenol |

InChI |

InChI=1S/C13H13NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-10,15H,1-2H2 |

Clave InChI |

IRKLDLQJUMMGJU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCC2=CC=NC=C2)O |

Origen del producto |

United States |

An In-depth Technical Guide to the Thermodynamic Properties of 4-(2-(Pyridin-4-YL)ethyl)phenol Derivatives

This guide provides a comprehensive technical overview of the thermodynamic properties of 4-(2-(pyridin-4-yl)ethyl)phenol and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization and application of these compounds. This document will delve into the theoretical underpinnings, experimental methodologies, and computational approaches for elucidating the thermodynamic behavior of this important class of molecules.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, thermodynamic parameters are paramount as they govern a molecule's stability, solubility, and ultimately, its bioavailability. For 4-(2-(pyridin-4-yl)ethyl)phenol derivatives, a class of compounds with potential applications in various therapeutic areas, a thorough understanding of their thermodynamic landscape is not merely academic—it is a critical prerequisite for successful drug design and formulation.

The presence of both a phenolic hydroxyl group (a hydrogen bond donor) and a pyridinic nitrogen (a hydrogen bond acceptor) within the same molecule introduces a fascinating interplay of intermolecular forces. These interactions dictate the crystal packing, melting point, solubility, and dissolution rate, all of which have profound implications for a drug's performance. For instance, poor aqueous solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects. Conversely, a well-characterized thermodynamic profile can guide the selection of appropriate salt or co-crystal forms to optimize these properties.[1]

This guide will provide the necessary framework for researchers to both predict and experimentally determine the key thermodynamic properties of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives, thereby enabling a more rational and efficient drug development process.

Foundational Concepts: Intermolecular Forces and Crystal Engineering

The thermodynamic properties of a solid-state material are intrinsically linked to its crystal structure, which in turn is governed by the intricate network of intermolecular interactions. In the case of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives, the primary interactions at play are:

-

Hydrogen Bonding: The strong interaction between the phenolic hydroxyl group and the pyridinic nitrogen is a dominant force in the crystal lattice. This can occur intermolecularly between two molecules of the derivative or with other co-formers. The geometry and strength of these hydrogen bonds significantly influence the melting point and solubility.[2]

-

π-π Stacking: The aromatic phenol and pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The extent of this stacking is dependent on the specific substituents on the aromatic rings.[3]

-

Van der Waals Forces: These weaker, non-specific interactions also contribute to the overall lattice energy.

The interplay of these forces can lead to the formation of different crystalline forms, known as polymorphs, or multi-component crystals like co-crystals.[2] Understanding these interactions is the cornerstone of crystal engineering, a field dedicated to designing crystalline materials with desired physicochemical properties.[1]

Caption: Relationship between molecular interactions and key thermodynamic properties.

Experimental Determination of Thermodynamic Properties

A robust experimental characterization is essential to validate any theoretical predictions and to provide the definitive data required for regulatory submissions. The following are key experimental protocols for determining the thermodynamic properties of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives.

Synthesis and Purification

The prerequisite for any thermodynamic measurement is the availability of a pure, well-characterized sample. The synthesis of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives can be achieved through various established synthetic routes. A general approach involves the coupling of a suitable phenol precursor with a pyridine-containing moiety.[4]

Exemplary Synthesis Workflow:

Caption: A generalized workflow for the synthesis and purification of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives.[4]

Detailed Protocol for Williamson Ether Synthesis (as an example for derivatization):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the starting phenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.[4]

-

Addition of Alkylating Agent: To the stirred suspension, add the desired alkylating agent (e.g., an alkyl halide) (1.2 eq.).[4]

-

Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Workup: After completion, cool the mixture to room temperature and filter to remove inorganic salts.[4]

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with deionized water and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[4]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4]

Thermal Analysis: Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is the workhorse technique for measuring the melting point and enthalpy of fusion (ΔHfus). These parameters provide a direct measure of the crystal lattice energy.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the pan in the DSC cell alongside an empty reference pan.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area under the melting peak.

| Derivative | Predicted Melting Point Range (°C) | Rationale |

| Unsubstituted | 150 - 180 | Based on similar pyridine-phenol structures.[5] |

| Electron-donating substituents | Lower | May disrupt crystal packing. |

| Electron-withdrawing substituents | Higher | Can enhance intermolecular interactions. |

| Halogen substituents | Higher | Increased molecular weight and potential for halogen bonding. |

Solubility Determination

The aqueous solubility of a drug candidate is a critical parameter influencing its absorption and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Experimental Protocol for Shake-Flask Solubility:

-

Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.[6]

-

Equilibration: Agitate the vials in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[6]

-

Sample Analysis: After equilibration, filter the suspension to remove undissolved solids. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[6]

The thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of mixing, can be determined by measuring the solubility at different temperatures and applying the Van't Hoff equation.[6]

Computational Modeling of Thermodynamic Properties

In silico methods offer a powerful and cost-effective means to predict the thermodynamic properties of novel derivatives before their synthesis, thus guiding experimental efforts.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure and predicting various molecular properties.[7] For 4-(2-(pyridin-4-yl)ethyl)phenol derivatives, DFT can be employed to:

-

Optimize Molecular Geometry: Determine the most stable conformation of the molecule.[7]

-

Calculate Thermodynamic Properties: Predict gas-phase thermodynamic parameters such as enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S).[8][9]

-

Simulate Vibrational Spectra: Predict IR and Raman spectra to aid in experimental characterization.[7]

Typical DFT Workflow:

Caption: A simplified workflow for DFT calculations of thermodynamic properties.[7]

Quantitative Structure-Property Relationship (QSPR)

QSPR models establish a mathematical relationship between the structural features of molecules (descriptors) and their physicochemical properties.[8] Once a reliable QSPR model is developed for a class of compounds, it can be used to rapidly predict the properties of new derivatives.

Steps in QSPR Modeling:

-

Data Set Collection: Compile a dataset of compounds with experimentally determined thermodynamic properties.

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, geometric, electronic) for each compound.

-

Model Development: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.[8]

-

Model Validation: Rigorously validate the model using techniques like cross-validation and an external test set.[8]

Conclusion and Future Directions

The thermodynamic properties of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives are a critical determinant of their potential as drug candidates. This guide has provided a comprehensive overview of the theoretical principles, experimental protocols, and computational methods for characterizing these properties. A synergistic approach, combining experimental measurements with in silico predictions, will be most effective in accelerating the development of these promising compounds.

Future research in this area should focus on:

-

Building a comprehensive experimental database: Systematically synthesizing and characterizing a diverse library of derivatives to populate a robust database of thermodynamic properties.

-

Developing predictive QSPR models: Utilizing the experimental data to construct and validate accurate QSPR models for rapid property prediction.

-

Exploring co-crystallization: Investigating the formation of co-crystals to modulate and optimize the physicochemical properties of these derivatives for improved drug delivery.[1]

By embracing a multidisciplinary approach that integrates synthetic chemistry, physical chemistry, and computational modeling, the scientific community can unlock the full therapeutic potential of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives.

References

-

Molecular properties of pyridine–phenol system. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. (2018). ResearchGate. [Link]

-

Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. (2013). Crystal Growth & Design, 13(7), 2843-2852. [Link]

-

4-(Pyridin-2-yl)phenol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.

-

Using cocrystals as a tool to study non-crystallizing molecules: crystal structure, Hirshfeld surface analysis and computational study of the 1:1 cocrystal of (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine and acetic acid. (2022). Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 633-641. [Link]

-

Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025). Molecules, 30(5), 1234. [Link]

-

Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. (2009). ResearchGate. [Link]

-

Defraiteur, C., Plenevaux, A., Scuvée-Moreau, J., Rouchet, N., Goblet, D., Luxen, A., & Seutin, V. (2007). Characterization of 4-(2-Hydroxyphenyl)-1-[2′-[N-(2″-Pyridinyl)-P-Fluorobenzamido]ethyl]piperazine (P-Dmppf) as a New Potent 5-HT1Aantagonist. British Journal of Pharmacology, 152(5), 744-754. [Link]

-

Rodriguez-Córdoba, W., Reiber, A., & Sierra, C. A. (2018). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Revista Colombiana de Química, 47(1), 77-85. [Link]

-

Phenol, 4-ethyl-. (n.d.). NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound. (2004). ResearchGate. [Link]

-

Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 359-376. [Link]

-

Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. [Link]

-

Phenol, 4-ethyl-. (n.d.). NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

- Correlation of the Solubility of 4,4′-Isopropylidenediphenol with Solvent Properties. (2001). Russian Journal of General Chemistry, 71(1), 58-61.

-

Phenol Derivatives as Co-Crystallized Templates to Modulate Trimesic-Acid-Based Hydrogen-Bonded Organic Molecular Frameworks. (2021). Molecules, 26(8), 2187. [Link]

-

2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (2023). Molbank, 2023(2), M1664. [Link]

Sources

- 1. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Using cocrystals as a tool to study non-crystallizing molecules: crystal structure, Hirshfeld surface analysis and computational study of the 1:1 cocrystal of (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Pyridin-2-yl)phenol | C11H9NO | CID 459499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bcc.bas.bg [bcc.bas.bg]

Thermodynamic Solubility of 4-(2-(Pyridin-4-YL)ethyl)phenol in Organic Solvents: A Technical Guide

Executive Summary

In early-stage drug discovery and materials science, understanding the solvation thermodynamics of bifunctional molecules is critical for lead optimization, formulation, and synthesis. The compound 4-(2-(Pyridin-4-yl)ethyl)phenol (CAS: 263872-14-6) presents a unique physicochemical profile. It features an electron-rich, hydrogen-bond-donating phenol ring and an electron-deficient, hydrogen-bond-accepting pyridine ring, separated by a flexible ethyl bridge. This structural motif imparts amphoteric properties and facilitates complex intermolecular interactions, which directly dictate its solubility profile across various organic solvent classes.

This whitepaper provides an in-depth analysis of the structural thermodynamics governing the solubility of 4-(2-(Pyridin-4-yl)ethyl)phenol, predictive solubility profiles in key organic solvents, and field-proven experimental protocols for empirical solubility determination.

Structural & Thermodynamic Basis for Solvation

The dissolution of a crystalline solid into an organic solvent is an endothermic process that requires the disruption of the solute's crystal lattice energy, followed by the formation of favorable solute-solvent interactions. For 4-(2-(Pyridin-4-yl)ethyl)phenol, the primary barrier to solubility is the strong intermolecular hydrogen bonding between the phenolic hydroxyl (-OH) of one molecule and the pyridinyl nitrogen of an adjacent molecule[1].

To predict and manipulate its solubility, we apply the principles of Hansen Solubility Parameters (HSP) . According to Hansen's theory, the total cohesive energy of a liquid or solid is divided into three quantitative parameters[2][3]:

-

Dispersion Forces (

): Non-polar, van der Waals interactions. -

Polarity (

): Permanent dipole-dipole interactions. -

Hydrogen Bonding (

): Electron exchange (donor/acceptor) interactions.

Dissolution is thermodynamically favored when the HSP coordinates of the solvent closely match those of the solute, minimizing the interaction radius (

Logical breakdown of Hansen Solubility Parameters (HSP) determining the dissolution of the compound.

Solubility Profile in Key Organic Solvents

Based on the functional group contributions and the known thermodynamic behavior of structurally analogous phenolic and pyridinyl compounds, the solubility of 4-(2-(Pyridin-4-yl)ethyl)phenol can be categorized by solvent class. The ethyl bridge provides critical conformational flexibility, slightly lowering the melting point and lattice energy compared to rigid biaryl analogs, which broadens its solubility in moderately polar media[5].

Quantitative Data Summary: Estimated Solubility Profiles

| Solvent Class | Representative Solvents | Estimated Solubility | Thermodynamic Rationale |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Alcohols act as both H-bond donors to the pyridine nitrogen and H-bond acceptors from the phenolic OH, efficiently solvating the molecule[6]. |

| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Exceptional H-bond accepting capability (high |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate (5 - 20 mg/mL) | Solvation relies on dispersion ( |

| Non-Polar | Hexane, Toluene | Low (<1 mg/mL) | Non-polar solvents lack the polar and H-bonding capacity required to overcome the strong solute-solute interactions[1]. |

Note: To enhance solubility in moderately polar solvents (e.g., for extraction), adding a small percentage of a polar protic co-solvent (like ethanol) can bridge the hydrogen-bonding gap, drastically lowering the HSP distance between the solute and the solvent blend[7].

Experimental Protocol: Miniaturized Shake-Flask Method

While kinetic solubility assays (which rely on precipitation from DMSO stock solutions) are useful for high-throughput screening, they often overestimate solubility due to the formation of metastable supersaturated states[8]. For accurate, late-stage characterization of 4-(2-(Pyridin-4-yl)ethyl)phenol, the Miniaturized Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium solubility[9][10].

Step-by-Step Methodology

-

Solid Dispensing (Excess Addition): Weigh an excess amount (e.g., 2–5 mg) of crystalline 4-(2-(Pyridin-4-yl)ethyl)phenol into a 2 mL glass vial. Causality: An excess of the solid phase must be present throughout the experiment to ensure the solution reaches true thermodynamic saturation[11].

-

Solvent Addition: Add 500 µL of the target organic solvent. If testing aqueous-organic blends, ensure the residual DMSO concentration is kept strictly below 0.5%. Causality: Even small amounts of DMSO (0.5–5%) act as a powerful co-solvent and can artificially inflate equilibrium solubility by up to 6-fold[10].

-

Equilibration (Incubation & Shaking): Seal the vials tightly and place them on an orbital shaker at a controlled temperature (typically 25°C) for 48 to 72 hours. Causality: Extended shaking is required to fully overcome the crystal lattice energy and reach a steady-state concentration[11][12].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Causality: Centrifugation is highly preferred over syringe filtration for this compound, as the lipophilic ethyl bridge can cause non-specific adsorption to standard filter membranes, leading to falsely low concentration readings[8].

-

Supernatant Analysis: Carefully aspirate the clear supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a pre-established calibration curve[9].

Workflow of the miniaturized shake-flask method for thermodynamic solubility determination.

References

-

Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link][2]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (tbzmed.ac.ir) URL:[Link][9]

-

Hansen Solubility Parameters Source: hansen-solubility.com URL:[Link][4]

-

Hansen Solubility Parameters (HSP) | Practical Adhesion Science Source: Prof Steven Abbott URL:[Link][7]

-

Hansen Solubility Parameters (HSP) | AgfaLabs Source: Agfa Corporate URL:[Link][3]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link][11]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed (NIH) URL:[Link][10]

-

Shake Flask Method Summary Source: BioAssay Systems URL: [Link][12]

-

A Knowledge Base for The Recovery of Natural Phenols with Different Solvents Source: Taylor & Francis Online URL:[Link][6]

-

Physical properties of Alcohols, Phenols and Ethers Source: GeeksforGeeks URL: [Link][1]

-

Physical Properties of Phenols: Solubility, Smell, and Physical State Source: EMBIBE URL: [Link][5]

Sources

- 1. Physical properties of Alcohols, Phenols and Ethers - GeeksforGeeks [geeksforgeeks.org]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. embibe.com [embibe.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bioassaysys.com [bioassaysys.com]

Foreword: The Supramolecular Synthon Powering Modern Drug Discovery

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Pyridine-Phenol Based Compounds

In the intricate landscape of molecular recognition, the hydrogen bond stands as the master architect.[1] It is the nuanced, directional force that governs everything from the structure of DNA to the efficacy of pharmaceuticals. Among the vast repertoire of hydrogen bonding motifs, the interaction between a phenolic hydroxyl group and a pyridine nitrogen (O-H···N) is a particularly robust and versatile "supramolecular synthon".[2][3] Its prevalence in medicinal chemistry and crystal engineering is not accidental; it stems from a perfect balance of strength, directionality, and tunable electronic properties.[2][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to harness the power of the pyridine-phenol interaction. We will move beyond a simple description of this bond to explore the fundamental principles that govern its strength, the advanced techniques used for its characterization, and the causal logic behind its application in designing next-generation therapeutics and functional materials. Our focus will be on the "why"—why this specific interaction is so powerful, why certain experimental choices are made, and why it holds such promise for future innovation.

The Fundamental Interaction: Anatomy of the O-H···N Bond

The pyridine-phenol complex is a classic Lewis acid-base interaction where the acidic proton of the phenol's hydroxyl group (the hydrogen bond donor, HBD) interacts with the lone pair of electrons on the pyridine's sp²-hybridized nitrogen atom (the hydrogen bond acceptor, HBA).[2]

-

The Donor (Phenol): The hydroxyl group on a phenol is a more potent hydrogen bond donor than an aliphatic alcohol.[5] The delocalization of the oxygen's lone pairs into the aromatic ring increases the polarity of the O-H bond, making the proton more electropositive and thus a stronger donor.[5][6]

-

The Acceptor (Pyridine): Pyridine is a quintessential heteroaromatic HBA. Its nitrogen lone pair is located in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, making it highly available for hydrogen bonding.[2] This defined directionality is crucial for creating predictable and stable intermolecular connections.

The result is a strong, linear hydrogen bond that significantly influences molecular conformation and intermolecular assembly. In many instances, particularly with phenols bearing electron-withdrawing groups that increase their acidity, a full proton transfer can occur, leading to the formation of a pyridinium-phenolate ion pair (N⁺-H···O⁻).[7] This charge-assisted hydrogen bond is considerably stronger than its neutral counterpart.

Caption: The fundamental O-H···N hydrogen bond between phenol and pyridine.

Synthesis of Pyridine-Phenol Scaffolds

The deliberate incorporation of pyridine-phenol motifs into larger molecules requires robust synthetic strategies. While numerous methods exist, a common and effective approach involves a two-step process utilizing Suzuki-Miyaura coupling followed by demethylation.[8][9] This strategy offers high yields and access to a wide range of derivatives.

Experimental Protocol: Two-Step Synthesis of 2-(2'-hydroxyphenyl)pyridine

This protocol provides a reliable pathway to a foundational pyridine-phenol compound.[8]

Step 1: Suzuki-Miyaura Coupling

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromopyridine (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.5 eq).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2'-methoxyphenyl)pyridine.

Step 2: Demethylation

-

Reactant Preparation: Dissolve the crude 2-(2'-methoxyphenyl)pyridine from Step 1 in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a strong Lewis acid, such as boron tribromide (BBr₃) (1.5-2.0 eq), dropwise.

-

Causality Insight: BBr₃ is a powerful demethylating agent for aryl methyl ethers. The boron atom coordinates to the ether oxygen, weakening the O-CH₃ bond and facilitating its cleavage by a bromide ion.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material.

-

Quenching and Purification: Carefully quench the reaction by slowly adding methanol, followed by water. Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product into an organic solvent. The purification can often be simplified via an acid/base extraction protocol, leveraging the amphoteric nature of the product, thereby avoiding column chromatography.[8][9]

Characterization: The Self-Validating System

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods provides a self-validating system to fully characterize the hydrogen bonding in pyridine-phenol compounds.

Caption: A workflow for the comprehensive characterization of pyridine-phenol interactions.

Spectroscopic Analysis

Spectroscopic techniques provide powerful, bulk-level evidence of hydrogen bond formation in solution and solid states.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the most direct method for observing the effect of hydrogen bonding on the phenol's O-H bond. The formation of the O-H···N bond weakens the O-H covalent bond, resulting in a characteristic and often dramatic red shift (shift to lower wavenumber) and significant broadening of the ν(O-H) stretching band.[10] Studies have quantified these shifts, which correlate with the strength of the interaction.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of a hydrogen bond deshields the phenolic proton. In ¹H NMR, this results in a downfield shift (increase in ppm) of the O-H proton resonance. This shift can be monitored during titration experiments to determine association constants.[11]

-

UV-Visible Spectroscopy: The electronic environment of the phenol chromophore is perturbed upon complexation with pyridine. This typically leads to a red shift in the phenol's absorption spectrum, which can also be used to quantify the binding interaction.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, atomic-resolution proof of hydrogen bonding in the solid state.[12] It is the gold standard for determining the precise geometry of the interaction.

-

Key Measurables:

-

N···O distance: The distance between the pyridine nitrogen and the phenol oxygen. Shorter distances generally indicate stronger bonds. For charge-assisted N⁺-H···O⁻ bonds, this distance can be as short as ~2.6 Å.[7]

-

O-H···N angle: The angle of the hydrogen bond. Strong hydrogen bonds exhibit high linearity, with angles approaching 180°.

-

Proton Position: Crucially, crystallography can often distinguish between a neutral hydrogen bond (O-H···N) and a full proton transfer (O⁻···H-N⁺) by locating the position of the hydrogen atom, resolving the salt-cocrystal conundrum.[7][13]

-

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), complement experimental data by providing insights into the energetics and electronic nature of the hydrogen bond.[2]

-

Capabilities:

-

Interaction Energy: Calculation of the binding energy of the pyridine-phenol dimer, corrected for basis set superposition error (BSSE), provides a quantitative measure of bond strength.

-

Geometric Optimization: Prediction of bond lengths and angles that can be directly compared with crystallographic data.

-

Vibrational Analysis: Calculation of vibrational frequencies to predict the red shift in the ν(O-H) band, corroborating FT-IR data.[2]

-

Molecular Electrostatic Potential (MEP): MEP maps visually represent the electron-rich (negative potential) region on the pyridine nitrogen and the electron-poor (positive potential) region on the phenolic hydrogen, providing a predictive model for hydrogen bonding.[14]

-

Data Summary: Quantitative Characterization of the Pyridine-Phenol Interaction

The following table summarizes typical quantitative data obtained from the characterization methods described.

| Parameter | Technique(s) | Typical Value/Observation | Significance |

| Equilibrium Constant (KHB) | UV-Vis, NMR, ITC | 0.6 - 0.7 M⁻¹ (in water for phenol-pyridine)[11] | Quantifies binding affinity in solution. |

| N···O Distance | X-ray Crystallography | 2.6 - 2.9 Å[7] | Shorter distance implies a stronger interaction. |

| ν(O-H) Stretch Red Shift | FT-IR Spectroscopy | 100s of cm⁻¹ | Direct measure of O-H bond weakening upon H-bond formation.[10] |

| Anharmonicity of ν(OH···N) | FT-IR Spectroscopy | High (e.g., 180-235 cm⁻¹)[10] | Indicates a highly perturbed potential energy surface, characteristic of strong H-bonds. |

| Binding Energy | Computational Chemistry | ~ -5 to -15 kcal/mol | Theoretical quantification of the intrinsic bond strength. |

Application in Drug Design and Development

The pyridine-phenol motif is a privileged scaffold in medicinal chemistry due to its profound impact on a drug's pharmacological profile.[15][16]

The "Phenyl-to-Pyridine Switch": A Bioisosteric Strategy

Replacing a phenyl ring in a lead compound with a pyridine ring is a common and powerful strategy in drug optimization.[15]

-

Causality: While sterically similar, the introduction of the nitrogen atom fundamentally alters the electronic properties. It introduces a potent hydrogen bond acceptor site where none existed before. If a protein's active site has a complementary hydrogen bond donor (e.g., the phenol of a tyrosine residue, or a serine/threonine hydroxyl), this new interaction can dramatically increase binding affinity and selectivity.[15][17]

Modulating Physicochemical Properties

Hydrogen bonds are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

-

Solubility & Permeability: The ability of the pyridine nitrogen to accept hydrogen bonds from water improves aqueous solubility.[4] However, an excess of H-bond donors in a molecule can be detrimental to membrane permeability.[18][19] The pyridine-phenol motif offers a balanced way to engage with the biological target while managing these properties.

-

Target Recognition: The formation of a strong, directional hydrogen bond is a key contributor to the enthalpy of binding.[1][14] In the competitive aqueous environment of a biological system, pre-organized and complementary interactions like the O-H···N bond are crucial for overcoming the desolvation penalty and achieving high-affinity binding.[1][20]

Caption: Pyridine-phenol motif as a pharmacophore in a protein binding site.

Conclusion and Future Outlook

The hydrogen bond between pyridine and phenol is far more than a simple intermolecular attraction; it is a highly reliable and tunable tool for molecular design. Its strength, directionality, and well-understood characteristics make it an invaluable synthon for constructing complex molecular architectures with precisely defined properties. The ability to characterize this interaction with a suite of complementary experimental and computational techniques provides the confidence needed for rational design in drug discovery and materials science. As our understanding of subtle non-covalent interactions continues to grow, the deliberate and strategic use of the pyridine-phenol motif will undoubtedly play a central role in the development of more potent, selective, and effective medicines.

References

-

Pekary, A. E. (1978). Pyridine interactions with phenolic groups in water: evidence for hydrogen bonding and hydrophobic association. Biophysical Chemistry, 7(4), 325-338. [Link]

-

Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

-

Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261-14275. [Link]

-

Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

-

Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261-14275. [Link]

-

Journal of Physical Chemistry. (n.d.). Hydrogen Bonding. II. Phenol Interactions with Substituted Pyridines. ACS Publications. [Link]

-

RJWave.org. (2026). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. International Journal of Engineering Development and Research. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Graja, A., & Malecki, J. (2002). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. The Journal of Physical Chemistry A, 106(18), 4685-4691. [Link]

-

Bryndal, I., Drozd, M., Lis, T., Zaręba, J. K., & Ratajczak, H. (2020). Structural diversity of hydrogen-bonded complexes comprising phenol-based and pyridine-based components: NLO properties and crystallographic and spectroscopic studies. CrystEngComm, 22(26), 4435-4451. [Link]

-

Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkat USA. [Link]

-

Bell, T. W., et al. (2002). Role of Pyridine Hydrogen-Bonding Sites in Recognition of Basic Amino Acid Side Chains. Organic Letters, 4(23), 4049-4052. [Link]

-

ResearchGate. (2008). Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. Journal of Physical Organic Chemistry. [Link]

-

ResearchGate. (2020). Structural diversity of hydrogen-bonded complexes comprising phenol-based and pyridine-based components: NLO properties, crystallographic and spectroscopic studies. Request PDF. [Link]

-

Sharma, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

-

Ali, I., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4939. [Link]

-

Aitipamula, S., & Vangala, V. R. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link]

-

Asija, S., & Asija, S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Asian Journal of Organic & Medicinal Chemistry, 7(2), 133-157. [Link]

-

Venkatesan, M., et al. (n.d.). Excited State Quenching of Porphyrins by Hydrogen-Bonded Phenol-Pyridine pair: Evidence of Proton Coupled Electron Transfer. DOI. [Link]

-

Abranches, D. O., et al. (2019). Phenolic hydrogen bond donors in the formation of non-ionic deep eutectic solvents: the quest for type V DES. Chemical Communications, 55(72), 10754-10757. [Link]

-

Schaefer, T. (2011). The phenyl group as a hydrogen bond acceptor in 2-phenylphenol derivatives. Substituent comparisons. Canadian Journal of Chemistry, 62(12), 2692-2696. [Link]

-

Bhogala, B. R., & Nangia, A. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1279-1293. [Link]

-

Sravani, K., et al. (n.d.). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences. [Link]

-

Collis, G. E., et al. (2025). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkat USA. [Link]

-

Zala, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3241. [Link]

-

Hagar, M., et al. (2021). Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. Molecules, 26(11), 3298. [Link]

-

Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

-

Roughley, S. D., & Jordan, A. M. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF PAR. [Link]

-

Bezbaruah, M., et al. (2019). Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes. Computational Chemistry, 7, 59-71. [Link]

-

Abranches, D. O., et al. (2019). Phenolic hydrogen bond donors in the formation of non-ionic deep eutectic solvents: the quest for type V DES. Semantic Scholar. [Link]

-

Liu, S., et al. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Science Advances, 2(3), e1501513. [Link]

-

Portilla, J., et al. (2020). Mechanochemical Synthesis of Pharmaceutical Cocrystals of Isoniazid with Polyphenols. Crystals. [Link]

-

Imae, T. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

-

European Synchrotron Radiation Facility (ESRF). (n.d.). Mechanochemical synthesis of pharmaceutical cocrystals monitored by real-time in situ powder X-ray diffraction. ESRF Science Highlight. [Link]

-

Bhattacharyya, D., & Raha, K. (2019). Strong and Weak Hydrogen Bonds in Protein–Ligand Recognition. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjwave.org [rjwave.org]

- 3. japtronline.com [japtronline.com]

- 4. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Structural diversity of hydrogen-bonded complexes comprising phenol-based and pyridine-based components: NLO properties and crystallographic and spectroscopic studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyridine interactions with phenolic groups in water: evidence for hydrogen bonding and hydrophobic association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of protein-ligand binding affinity by hydrogen bond pairing - PMC [pmc.ncbi.nlm.nih.gov]

Supramolecular Chemistry Applications of 4-(2-(Pyridin-4-yl)ethyl)phenol: A Technical Guide to Self-Assembly, Co-Crystallization, and Coordination Networks

Executive Summary

The rational design of solid-state materials relies heavily on the predictable assembly of molecular building blocks. 4-(2-(Pyridin-4-yl)ethyl)phenol is a highly versatile, bifunctional supramolecular synthon. Featuring a strong hydrogen-bond donor (phenolic -OH) and a strong hydrogen-bond acceptor (pyridine nitrogen) separated by a flexible

This technical guide elucidates the mechanistic principles, structural profiling, and self-validating experimental protocols for deploying this molecule in advanced supramolecular architectures, bridging the gap between fundamental non-covalent interactions and applied materials science.

Structural Profiling and the O-H···N Heterosynthon

The efficacy of 4-(2-(Pyridin-4-yl)ethyl)phenol stems from the O-H···N supramolecular heterosynthon . In crystal engineering, heterosynthons (interactions between different functional groups) are generally thermodynamically favored over homosynthons (e.g., O-H···O or N-H···N) due to greater complementarity in hydrogen-bond donor/acceptor strengths .

-

Electronic Properties: The phenol group is a polarized donor, while the pyridine nitrogen features a highly accessible lone pair. The resulting O-H···N hydrogen bond is highly directional and robust, typically exhibiting O···N distances of 2.65–2.75 Å.

-

Conformational Flexibility: Unlike rigid analogs (e.g., 4-(2-(pyridin-4-yl)vinyl)phenol), the ethyl spacer allows rotation around the C-C bonds. This flexibility enables the molecule to adopt either an anti extended conformation (favoring 1D linear polymers) or a gauche folded conformation (favoring discrete macrocyclic assemblies or adapting to the steric demands of a co-former).

-

Mechanical Property Alteration: The substitution of rigid covalent bonds with dynamic, non-covalent O-H···N equivalents allows for the engineering of elastically bendable or plastically deformable crystals. The supramolecular slip planes can absorb mechanical stress without macroscopic fracture, a critical feature for modern materials engineering .

Application 1: 1D Supramolecular Polymers and Self-Assembly

When crystallized in its pure form, 4-(2-(Pyridin-4-yl)ethyl)phenol undergoes spontaneous head-to-tail self-assembly. Because the molecule cannot form an intramolecular hydrogen bond (due to the para-substitution and spacer length), intermolecular interactions dominate. The phenolic proton of one molecule donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule, driving the formation of infinite 1D chains.

Fig 1: Head-to-tail supramolecular self-assembly pathway via O-H···N interactions.

Application 2: Pharmaceutical Co-Crystallization

Phenolic compounds are ubiquitous in active pharmaceutical ingredients (APIs). However, they often suffer from poor aqueous solubility or low bioavailability. Co-crystallization of APIs with 4-(2-(Pyridin-4-yl)ethyl)phenol can dramatically alter their physicochemical profiles.

-

Competitive Assembly: In multicomponent systems containing both hydrogen-bond and halogen-bond donors, the O-H···N interaction often outcompetes weaker halogen bonds (e.g., C-X···N), dictating the primary crystal packing motif and allowing researchers to predictably guide the solid-state architecture .

-

Charge-Assisted Synthons: In the presence of strong bases, the phenol can be deprotonated to form a phenolate. The resulting charge-assisted PhOH···PhO⁻ interactions are exceptionally strong (up to 3 times stronger than neutral H-bonds), enabling the formation of highly stable ionic co-crystals (ICCs) .

Fig 2: Self-validating workflow for pharmaceutical co-crystal screening and validation.

Application 3: Metal-Organic Frameworks (MOFs) and Coordination Polymers

Beyond hydrogen bonding, the pyridine nitrogen is an excellent ligand for transition metals (e.g., Zn²⁺, Cu²⁺, Ag⁺).

-

Neutral Networks: The pyridine coordinates to the metal center, while the phenol remains protonated, projecting into the pores of the framework to act as a hydrogen-bonding site for guest molecules (e.g., solvent or gas capture).

-

Anionic Networks: Under basic conditions, the deprotonated phenolate oxygen can also coordinate to metal centers, turning the molecule into a ditopic bridging ligand that forms 2D or 3D coordination polymers.

Fig 3: Solvothermal synthesis pathway for generating transition metal coordination networks.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a mechanistic rationale (causality) and a validation checkpoint.

Protocol A: Liquid-Assisted Grinding (LAG) for Co-Crystal Screening

Causality: LAG introduces a catalytic amount of solvent which lowers the activation energy barrier for co-crystal nucleation by increasing molecular mobility without fully dissolving the bulk powder.

-

Equimolar Weighing: Weigh 1.0 mmol of the target API and 1.0 mmol of 4-(2-(Pyridin-4-yl)ethyl)phenol.

-

Grinding: Transfer to an agate mortar. Add 20 µL of a volatile solvent (e.g., methanol or ethyl acetate). Grind continuously for 15 minutes.

-

Validation Checkpoint 1 (PXRD): Perform a rapid Powder X-Ray Diffraction (PXRD) scan on the ground powder. Self-Validation: If the diffractogram is merely a linear combination of the starting materials, the supramolecular reaction failed. Adjust the solvent polarity and repeat. A new, distinct phase confirms successful co-crystallization.

-

Single Crystal Growth: Dissolve the validated powder in a minimal amount of the successful LAG solvent. Cover with a perforated film and allow for slow evaporation over 3–5 days.

-

Validation Checkpoint 2 (Microscopy): Observe under cross-polarized light. Birefringence confirms the growth of single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD).

Protocol B: Solvothermal Synthesis of a Zn(II) Coordination Polymer

Causality: Solvothermal conditions provide the high pressure and temperature necessary to fully dissolve the precursors and allow reversible metal-ligand coordination, ensuring defect-free, thermodynamically stable crystal growth.

-

Precursor Preparation: Dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of 4-(2-(Pyridin-4-yl)ethyl)phenol in 10 mL of N,N-Dimethylformamide (DMF).

-

Validation Checkpoint 1 (Clarity): The solution must be optically clear. Self-Validation: Any turbidity indicates premature, kinetic precipitation of amorphous zinc hydroxide. If turbid, add a drop of nitric acid to push the equilibrium back to soluble species.

-

Thermal Treatment: Seal the solution in a Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours.

-

Controlled Cooling: Cool to room temperature at a strict rate of 2 °C/hour. Causality: Slow cooling prevents the kinetic trapping of amorphous phases.

-

Validation Checkpoint 2 (TGA): After washing the resulting crystals with fresh DMF, perform Thermogravimetric Analysis (TGA). Self-Validation: A distinct mass loss step corresponding to the exact molecular weight of the guest solvent confirms framework porosity without structural collapse.

Quantitative Data Summaries

The rational selection of 4-(2-(Pyridin-4-yl)ethyl)phenol requires an understanding of the energetic hierarchy of its possible interactions. Table 1 summarizes the crystallographic parameters and interaction energies typical for this class of supramolecular systems.

Table 1: Comparative Interaction Energies and Geometries in Pyridine-Phenol Supramolecular Systems

| Interaction Type | Supramolecular Synthon | Average Donor-Acceptor Distance (Å) | Estimated Interaction Energy (kJ/mol) | Crystallographic Role |

| Neutral Hydrogen Bond | Phenol (O-H) ··· Pyridine (N) | 2.65 – 2.75 | 25 – 35 | Primary 1D chain formation |

| Homomeric Hydrogen Bond | Phenol (O-H) ··· Phenol (O) | 2.75 – 2.85 | 15 – 20 | Secondary network stabilization |

| Charge-Assisted H-Bond | Phenol (O-H) ··· Phenolate (O⁻) | 2.40 – 2.50 | 50 – 60 | Ionic co-crystal (ICC) assembly |

| Halogen Bond (Competitive) | Aryl Halide (C-X) ··· Pyridine (N) | 2.80 – 3.10 | 10 – 25 | Orthogonal packing motifs |

References

-

Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical and Translational Research. Available at:[Link]

-

Crystal property engineering using molecular–supramolecular equivalence: mechanical property alteration in hydrogen bonded systems. Chemical Science (RSC Publishing). Available at:[Link]

-

Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon. Crystal Growth & Design (PMC). Available at:[Link]

-

A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. IUCrJ. Available at:[Link]

Ionization Dynamics and pKa Profiling of 4-(2-(Pyridin-4-yl)ethyl)phenol: A Technical Guide

Executive Summary

In early-stage drug development and materials science, the acid dissociation constant (pKa) is a foundational parameter dictating a molecule's solubility, lipophilicity (logD), and membrane permeability. The compound 4-(2-(pyridin-4-yl)ethyl)phenol is a classic bifunctional scaffold featuring both a basic pyridine moiety and an acidic phenolic hydroxyl group.

This guide deconstructs the electronic properties of this molecule, defines its ionization states, and outlines a robust, self-validating experimental protocol for accurate pKa determination using cosolvent extrapolation techniques.

Structural Deconstruction & Electronic Properties

The molecule consists of a 4-substituted pyridine ring connected to a 4-substituted phenol ring via an ethylene (–CH₂–CH₂–) bridge. To accurately predict and understand its pKa values, we must analyze the electronic communication between these two ionizable centers.

-

The Insulating Ethyl Bridge: Unlike conjugated systems (e.g., an ethenyl/vinyl bridge), the saturated sp³ carbons of the ethyl linker act as a strict electronic insulator. Resonance delocalization between the two aromatic rings is completely blocked, and the inductive effect decays rapidly across the sigma bonds.

-

Independent Ionization: Because of this insulation, the two ionizable groups behave almost entirely independently. Their pKa values closely mirror those of their isolated substructures, driven primarily by the weak electron-donating (+I) effect of the alkyl chain:

-

Pyridine Nitrogen (Basic): The +I effect of the ethyl group slightly increases the electron density on the nitrogen compared to unsubstituted pyridine (pKa 5.2). Consequently, the conjugate acid (pyridinium) of 4-ethylpyridine has a reported pKa of approximately 5.87 ().

-

Phenolic Hydroxyl (Acidic): Conversely, the alkyl substitution slightly destabilizes the phenolate anion compared to unsubstituted phenol (pKa ~9.95), decreasing its acidity. The pKa of 4-ethylphenol is experimentally established at 10.0 ().

-

Therefore, the macroscopic pKa values for 4-(2-(pyridin-4-yl)ethyl)phenol are confidently assigned as pKa₁ ≈ 5.9 and pKa₂ ≈ 10.0 .

pKa Values and Ionization States

The significant gap between pKa₁ and pKa₂ (ΔpKa > 4) ensures that the molecule transitions through three distinct, non-overlapping ionization states across the pH scale.

Table 1: Species Distribution and Charge State vs. pH

| pH Range | Dominant Species | Pyridine State | Phenol State | Net Charge |

| pH < 4.0 | Cationic | Protonated (Pyridinium) | Protonated (Neutral) | +1 |

| pH 7.0 - 8.5 | Neutral | Deprotonated (Neutral) | Protonated (Neutral) | 0 |

| pH > 11.5 | Anionic | Deprotonated (Neutral) | Deprotonated (Phenolate) | -1 |

At physiological pH (7.4), the molecule exists almost exclusively (>96%) in its uncharged, neutral state. This imparts high lipophilicity (high logD) and excellent passive membrane permeability, but severely limits aqueous solubility.

Figure 1: pH-dependent ionization states of 4-(2-(Pyridin-4-yl)ethyl)phenol.

Experimental Protocol: Self-Validating pKa Determination

Because 4-(2-(pyridin-4-yl)ethyl)phenol is highly lipophilic and poorly soluble in water at neutral pH, a standard aqueous potentiometric titration will fail due to compound precipitation. To circumvent this, a cosolvent potentiometric titration utilizing the Yasuda-Shedlovsky extrapolation method must be employed ().

This approach acts as a self-validating system : by measuring the apparent pKa (psKa) across multiple solvent ratios, the linearity of the final extrapolation mathematically confirms the absence of micro-precipitation and guarantees the integrity of the data.

Step-by-Step Methodology: Cosolvent Potentiometric Titration

-

Solvent Preparation: Prepare a series of methanol/water cosolvent mixtures (e.g., 30%, 40%, 50%, and 60% methanol by volume). Ensure all solutions maintain a constant ionic strength of 0.15 M using KCl to mimic physiological osmolarity.

-

Electrode Calibration: Calibrate the glass pH electrode in each specific cosolvent mixture using the Four-Plus™ parameter technique to convert standard pH meter readings to true hydrogen ion concentration (pcH).

-

Sample Dissolution: Dissolve exactly 1.0 mg of 4-(2-(pyridin-4-yl)ethyl)phenol in 10 mL of the highest methanol-content solvent (60% MeOH) to ensure complete initial dissolution.

-

Titration Execution: Titrate the solution from pH 2.0 to 12.0 using standardized 0.1 M HCl and 0.1 M NaOH under a nitrogen blanket (preventing CO₂ absorption, which artificially skews high-pH readings).

-

Sequential Dilution: Automatically dispense specific volumes of 0.15 M aqueous KCl into the titration vessel to reduce the methanol fraction to 50%, 40%, and 30%, repeating the full titration at each step.

-

Yasuda-Shedlovsky Extrapolation: For each solvent ratio, calculate the apparent psKa. Plot the term (psKa + log[H₂O]) against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixture.

-

Aqueous pKa Derivation: Perform a linear regression on the plotted points. The y-intercept (extrapolated to the dielectric constant of pure water, ε ≈ 78.3) yields the highly accurate, true aqueous pKa₁ and pKa₂ values.

Figure 2: Self-validating cosolvent potentiometric titration workflow.

Physicochemical Implications in Drug Development

Understanding the precise pKa values of this scaffold is critical for downstream formulation and pharmacokinetic modeling. Because the molecule is strictly neutral at pH 7.4, formulation scientists cannot rely on in situ salt formation in the intestinal tract to drive dissolution. Instead, enabling formulations—such as amorphous solid dispersions (ASDs) or lipid-based nanocarriers—will be required to overcome the solubility-limited absorption inherent to its uncharged, lipophilic state.

References

-

Title: 4-Ethylpyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Ethylphenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Mechanistic Role of 4-(2-(Pyridin-4-yl)ethyl)phenol in Supramolecular Liquid Crystal Architectures

Executive Summary

This technical guide delineates the physicochemical role of 4-(2-(Pyridin-4-yl)ethyl)phenol (hereafter referred to as PEP ) as a promesogenic core in the fabrication of supramolecular liquid crystals (SMLCs). Unlike its fully conjugated analog (4-stilbazole), PEP features a saturated ethyl bridge that interrupts

Molecular Architecture & Mesogenic Potential

Structural Analysis

PEP consists of three distinct domains:

-

Pyridyl Head Group: A rigid aromatic ring providing a basic nitrogen site (

) for coordination or hydrogen bonding. -

Ethyl Linker: A flexible

bridge. This saturation introduces conformational freedom (gauche/trans isomerism) absent in vinyl-linked analogs, lowering the melting point and effectively decoupling the electronic states of the two rings. -

Phenolic Tail: A para-substituted phenol ring providing an acidic proton or a site for alkylation to extend the mesogen's aspect ratio.

The "Promesogen" Concept

Pure PEP typically crystallizes into a high-melting solid without passing through a liquid crystalline phase. This is due to strong, disordered lateral hydrogen bonding (Phenol-Phenol or Phenol-Pyridine) that creates a network rather than the anisotropic alignment required for mesophases.

Key Insight: To induce liquid crystallinity, the lateral H-bonding network must be disrupted and replaced by a directional interaction that extends the molecular length. This is achieved by complexing PEP with 4-n-alkoxybenzoic acids (

Experimental Protocols

Synthesis of 4-(2-(Pyridin-4-yl)ethyl)phenol

The synthesis proceeds via the condensation of 4-methylpyridine with 4-hydroxybenzaldehyde, followed by catalytic hydrogenation.

Step 1: Aldol-Type Condensation (Formation of Stilbazole Precursor)

-

Reagents: 4-Methylpyridine (10 mmol), 4-Hydroxybenzaldehyde (10 mmol), Acetic Anhydride (excess).

-

Procedure:

-

Reflux reagents at 140°C for 24 hours.

-

Hydrolyze the resulting acetate intermediate with 10% NaOH/Ethanol.

-

Acidify with HCl to precipitate 4-(2-(pyridin-4-yl)vinyl)phenol .

-

Recrystallize from ethanol.

-

Step 2: Catalytic Hydrogenation (Reduction to PEP)

-

Reagents: 4-(2-(pyridin-4-yl)vinyl)phenol, 10% Pd/C catalyst, Ethanol/THF solvent.

-

Procedure:

-

Dissolve the vinyl precursor in Ethanol/THF (1:1).

-

Add 10 mol% Pd/C.

-

Stir under

atmosphere (balloon pressure, 1 atm) at RT for 12 hours. -

Filter through Celite to remove catalyst.

-

Concentrate and recrystallize from ethanol to yield white crystals of PEP .

-

Supramolecular Complexation Protocol

This protocol describes the formation of a 1:1 molar complex between PEP and 4-decyloxybenzoic acid (10OBA).

-

Stoichiometry: Weigh equimolar amounts of PEP (

g/mol ) and 10OBA ( -

Solvent Mediation: Dissolve both components separately in minimal hot THF or Pyridine.

-

Mixing: Combine solutions and stir at 60°C for 1 hour to ensure homogeneity.

-

Slow Evaporation: Allow solvent to evaporate slowly at ambient temperature to promote organized assembly.

-

Thermal Annealing: Heat the resulting solid to its isotropic phase and cool slowly (1°C/min) to room temperature to anneal the H-bonded structure.

Mechanism of Liquid Crystal Formation

The formation of the LC phase is driven by the specific interaction between the carboxylic acid of the ligand and the pyridine nitrogen of PEP.

Hydrogen Bonding Pathway

The carboxylic acid proton (

-

Extends the Rigid Core: The effective mesogenic core length increases from ~10 Å (PEP) to ~25 Å (Complex).

-

Suppresses Crystallization: The non-covalent linkage introduces dynamic reversibility, lowering the melting point relative to a covalent analog.

-

Induces Anisotropy: The resulting linear dimer mimics a classic rod-like (calamitic) liquid crystal.

Characterization & Data Analysis

Thermal Transitions (DSC Data)

The following table illustrates representative phase transition data for PEP complexes with varying alkoxy chain lengths (

| Complex System | Acid Chain ( | Melting ( | LC Phase Range | Clearing ( | Phase Type |

| PEP Pure | - | 168 | None | - | Crystalline |

| PEP + 6OBA | 6 | 95 | 95 - 115 | 115 | Nematic |

| PEP + 10OBA | 10 | 88 | 88 - 132 | 132 | Smectic A / Nematic |

| PEP + 12OBA | 12 | 85 | 85 - 140 | 140 | Smectic C / Smectic A |

Table 1: Representative thermal data for PEP complexes.

Optical Texture Analysis (POM)

-

Nematic Phase: Upon cooling from isotropic, Schlieren textures with 2- and 4-point brushes are observed, indicating orientational order without positional order.

-

Smectic A Phase: Focal conic fan textures appear, characteristic of layered structures where molecules are orthogonal to the layer normal.

-

Smectic C Phase: In longer chain complexes (e.g.,

), broken fan textures or Schlieren textures with only 4-point singularities may appear, indicating tilted layers.

References

-

Kato, T., & Fréchet, J. M. J. (1989). Stabilization of liquid crystalline phases for non-mesogenic molecules via intermolecular hydrogen bonding. Journal of the American Chemical Society, 111(22), 8533–8534. Link

-

Paleos, C. M., & Tsiourvas, D. (1995). Supramolecular hydrogen-bonded liquid crystals. Angewandte Chemie International Edition, 34(16), 1696-1711. Link

-

Bruce, D. W. (2003). Hydrogen-bonded liquid crystals. Accounts of Chemical Research, 36(9), 668-676. Link

-

PubChem. (n.d.).[1] 4-(2-(Pyridin-4-yl)ethyl)phenol Compound Summary. National Center for Biotechnology Information. Link

Sources

Theoretical Topography of Non-Covalent Interactions: A Computational Guide to π-Stacking in 4-(2-(Pyridin-4-yl)ethyl)phenol

Executive Summary

In modern drug design and materials science, the conformational dynamics of flexible bis-aromatic systems dictate their macroscopic behavior and target-binding affinity. 4-(2-(Pyridin-4-yl)ethyl)phenol represents a classic structural archetype: an electron-rich phenol ring tethered to an electron-deficient pyridine ring via an sp³-hybridized ethyl linker. This whitepaper details the theoretical framework and computational methodologies required to rigorously quantify the intra- and intermolecular π-stacking interactions of this molecule. By moving beyond standard density functional theory (DFT) and employing dispersion-corrected models alongside Symmetry-Adapted Perturbation Theory (SAPT), we establish a self-validating protocol for mapping its non-covalent energetic landscape.

Molecular Topography & The Physics of π-Stacking

The structural duality of 4-(2-(Pyridin-4-yl)ethyl)phenol lies in its flexible tether. The ethyl linker (-CH₂-CH₂-) possesses multiple rotational barriers. When the central C-C bond adopts an anti conformation, the molecule extends, priming it for intermolecular π-stacking (e.g., crystal packing or bridging two distinct protein sub-pockets). Conversely, a gauche conformation allows the molecule to fold, enabling intramolecular π-stacking between the phenol and pyridine rings.

Historically, the Hunter-Sanders model dominated the understanding of these interactions, positing that π-stacking is driven by electrostatic attraction between the negatively charged π-electron cloud of one ring and the positively charged σ-framework of another[1]. However, modern quantum mechanical calculations reveal that this view is incomplete. While electrostatics dictate the orientation (favoring parallel-displaced or T-shaped geometries over face-centered eclipsed states), London dispersion forces are the primary thermodynamic drivers that bring the monomers together[2].

Because the phenol ring is electron-donating (via the -OH group) and the pyridine ring is electron-withdrawing (due to the electronegative nitrogen), their stacked configuration exhibits favorable orbital hybridization and reduced Pauli repulsion compared to simple benzene dimers[2].

Theoretical Framework: Overcoming the Failures of Standard DFT

Standard DFT functionals (such as bare B3LYP or PBE) fundamentally fail to capture long-range electron correlation, which is the physical origin of dispersion forces. Relying on uncorrected DFT to model the folded state of 4-(2-(Pyridin-4-yl)ethyl)phenol will result in artificial destabilization, falsely predicting the extended state as the sole global minimum.

The Causality of Method Selection:

To accurately model this system, we must employ dispersion-corrected functionals. The addition of Grimme’s D3 correction with Becke-Johnson damping (D3BJ) provides a physically sound repulsive wall at short internuclear distances while recovering the

Fig 1. Computational workflow for evaluating π-stacking interactions.

Experimental Protocol: A Self-Validating Computational Workflow

As a Senior Application Scientist, I mandate protocols that are internally consistent and self-validating. The following step-by-step methodology ensures that the calculated π-stacking energies are physical realities, not mathematical artifacts.

Step 1: Stochastic Conformational Search

-

Action: Execute a metadynamics-based conformational search using the GFN2-xTB tight-binding method via the CREST algorithm.

-

Causality: The ethyl linker possesses immense conformational flexibility. A stochastic search ensures we do not bias the starting geometries, rigorously capturing both the anti (extended) and gauche (folded) rotamers without falling into local energetic traps.

Step 2: Dispersion-Corrected Geometry Optimization

-

Action: Optimize the lowest-energy conformers using the ωB97X-D functional with a def2-TZVP basis set.

-

Causality: The def2-TZVP basis set is large enough to minimize basis set incompleteness error (BSIE) while remaining computationally tractable. The ωB97X-D functional captures the delicate balance between the electrostatic polarization of the phenol/pyridine interface and the underlying dispersion forces[3].

Step 3: Basis Set Superposition Error (BSSE) Correction

-

Action: Apply the Boys-Bernardi Counterpoise (CP) correction to the interaction energy of the folded state.

-

Causality: In finite basis sets, the overlapping of basis functions from the two rings artificially lowers the energy of the stacked complex. CP correction removes this mathematical ghosting, ensuring the interaction energy reflects true molecular physics[3].

Step 4: Symmetry-Adapted Perturbation Theory (SAPT)

-

Action: Perform SAPT2+ calculations on the isolated rings (cleaving the ethyl linker in silico and capping with hydrogens) fixed in their optimized stacked geometry.

-

Causality: While DFT provides the total energy, it cannot explain why the rings stack. SAPT provides a rigorous, physics-based decomposition of the interaction energy, separating it into electrostatics, Pauli exchange, induction, and dispersion[2]. This validates our hypothesis regarding the driving forces of the conformation.

Fig 2. SAPT energy decomposition components for non-covalent interactions.

Quantitative Benchmarks: Energetics of the Pyridine-Phenol Interface

To contextualize the forces at play in the folded state of 4-(2-(Pyridin-4-yl)ethyl)phenol, we must look at the isolated pyridine-phenol π-stacked interface. In a parallel-displaced geometry (inter-ring distance of ~3.7 Å), the interaction is characterized by a massive dispersion component that overcomes the Pauli repulsion[3][4].

The table below summarizes the theoretical SAPT2+ energy decomposition for this specific heteromeric π-stacking interaction.

Table 1: SAPT2+/jun-cc-pVDZ Energy Decomposition for the Pyridine-Phenol π-Stacked Interface

| Energy Component | Symbol | Value (kcal/mol) | Physical Origin |

| Electrostatics | -5.42 | Permanent multipole interactions (Hunter-Sanders model) | |

| Exchange | +14.35 | Pauli repulsion between overlapping electron clouds | |

| Induction | -1.88 | Polarization and charge transfer between rings | |

| Dispersion | -12.60 | Instantaneous dipole-induced dipole (London forces) | |

| Total Interaction | -5.55 | Net thermodynamic stabilization of the stacked state |

Data Interpretation: Notice that the sum of the attractive electrostatics (-5.42 kcal/mol) and induction (-1.88 kcal/mol) is entirely negated by the Pauli exchange repulsion (+14.35 kcal/mol). The complex is bound exclusively because of the massive dispersion contribution (-12.60 kcal/mol). This definitively proves why standard DFT (which lacks dispersion) fails to predict the folded state of 4-(2-(Pyridin-4-yl)ethyl)phenol.

Conclusion & Implications for Drug Design

The theoretical calculation of π-stacking in 4-(2-(Pyridin-4-yl)ethyl)phenol is not merely an academic exercise; it is a critical component of rational drug design. If a pharmacophore model assumes the molecule is strictly extended, it will fail to predict off-target binding where the molecule folds to slip into a deep, hydrophobic pocket. By utilizing dispersion-corrected DFT and validating the energetics with SAPT, researchers can confidently predict the conformational equilibrium of flexible bis-aromatic systems, leading to more accurate docking scores, better crystal engineering, and highly optimized lead compounds.

References

- Source: National Institutes of Health (NIH)

- A new insight into π–π stacking involving remarkable orbital interactions Source: RSC Publishing URL

- Rethinking the term ''pi-stacking'' Source: The University of Texas at Austin URL

- A comparative DFT study on the π-π stacking interaction of some N-based organic fused heterocycles Source: ResearchGate URL

Sources

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. A new insight into π–π stacking involving remarkable orbital interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Discovering the stacking landscape of a pyridine-pyridine system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Regioselective Synthesis of 4-(2-(Pyridin-4-yl)ethyl)phenol

This Application Note provides a rigorous, two-step synthetic protocol for 4-(2-(Pyridin-4-yl)ethyl)phenol starting from 4-vinylpyridine .

Designed for drug development professionals, this guide prioritizes regioselectivity and purification efficiency. While direct hydroarylation of 4-vinylpyridine with phenol is theoretically possible, it frequently yields complex mixtures of O-alkylated and C-alkylated (ortho/para) products. Therefore, this protocol utilizes a Heck Cross-Coupling followed by Catalytic Hydrogenation , a route recognized for its reliability in generating high-purity pharmaceutical intermediates.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-(2-(Pyridin-4-yl)ethyl)phenol , features an ethylene bridge connecting a pyridine ring and a phenol moiety. The most robust disconnection is at the ethylene bridge, utilizing a Mizoroki-Heck reaction to establish the carbon-carbon bond, followed by reduction of the resulting alkene.

Synthetic Strategy

-

C-C Bond Formation: Palladium-catalyzed coupling of 4-vinylpyridine with 4-bromophenol to yield the stilbazole intermediate, (E)-4-(2-(pyridin-4-yl)vinyl)phenol.

-

Saturation: Chemoselective hydrogenation of the vinyl group over the pyridine ring using Pd/C.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway ensuring regioselective para-substitution.

Step 1: Heck Coupling Synthesis

Objective: Synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenol.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The electron-deficient nature of 4-vinylpyridine makes it an excellent acceptor for the carbopalladated aryl species. The use of Triphenylphosphine (PPh3) as a ligand stabilizes the palladium species, while Triethylamine (Et3N) acts as the base to regenerate the catalyst via reductive elimination.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount (Example) | Role |

| 4-Bromophenol | 173.01 | 1.0 | 1.73 g (10 mmol) | Aryl Halide |

| 4-Vinylpyridine | 105.14 | 1.2 | 1.26 g (12 mmol) | Olefin |

| Palladium(II) Acetate | 224.51 | 0.02 (2 mol%) | 45 mg | Catalyst Precursor |

| Triphenylphosphine | 262.29 | 0.04 (4 mol%) | 105 mg | Ligand |

| Triethylamine (Et3N) | 101.19 | 2.5 | 3.5 mL | Base |

| DMF (Anhydrous) | - | - | 20 mL | Solvent |

Experimental Protocol

-

Catalyst Pre-activation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pd(OAc)₂ and PPh₃ in 5 mL of anhydrous DMF under an argon atmosphere. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0)-phosphine complex).

-

Reagent Addition: Add 4-bromophenol (1.73 g) and 4-vinylpyridine (1.26 g) to the flask.

-

Base Addition: Add Et3N (3.5 mL) and the remaining DMF (15 mL).

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to 100°C for 12–16 hours under inert atmosphere. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The product will appear as a highly fluorescent spot under UV (254/365 nm).

-

Workup:

-

Pour into 100 mL of ice-water. The stilbazole product often precipitates as a solid.

-